molecular formula C16H17F3N4O B10948615 1-methyl-N-propyl-4-({(Z)-[4-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide

1-methyl-N-propyl-4-({(Z)-[4-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide

Cat. No.: B10948615
M. Wt: 338.33 g/mol
InChI Key: CXJRXHDBIZOCIG-UHFFFAOYSA-N
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Description

1-METHYL-N-PROPYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-PROPYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Condensation reaction: The final step involves the condensation of the pyrazole derivative with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-PROPYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N-PROPYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity.

    1-Methyl-4-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.

Uniqueness

1-METHYL-N-PROPYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

2-methyl-N-propyl-4-[[4-(trifluoromethyl)phenyl]methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C16H17F3N4O/c1-3-8-20-15(24)14-13(10-22-23(14)2)21-9-11-4-6-12(7-5-11)16(17,18)19/h4-7,9-10H,3,8H2,1-2H3,(H,20,24)

InChI Key

CXJRXHDBIZOCIG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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